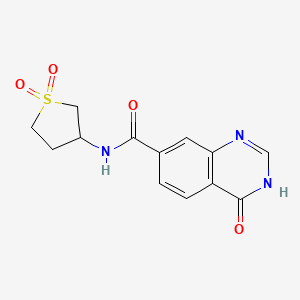
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a quinazoline core, a well-known scaffold in medicinal chemistry, and a sulfone group, which is known for its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazoline core, introduction of the sulfone group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include various acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction of the quinazoline core can yield various reduced quinazoline derivatives .
科学研究应用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its unique structure, it is investigated as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with various enzymes and receptors, modulating their activity. The sulfone group can also participate in redox reactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone group but different core structure.
N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide: A simpler compound with a formamide group instead of the quinazoline core.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide is unique due to its combination of a quinazoline core and a sulfone group. This combination imparts both stability and reactivity, making it a versatile compound for various applications .
属性
分子式 |
C13H13N3O4S |
|---|---|
分子量 |
307.33 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C13H13N3O4S/c17-12(16-9-3-4-21(19,20)6-9)8-1-2-10-11(5-8)14-7-15-13(10)18/h1-2,5,7,9H,3-4,6H2,(H,16,17)(H,14,15,18) |
InChI 键 |
NTJOHOQLHODLQS-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093500.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093502.png)
![3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid](/img/structure/B14093511.png)
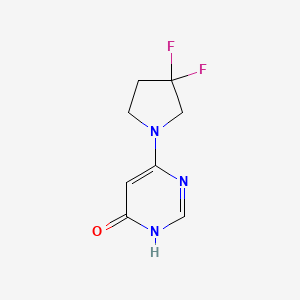
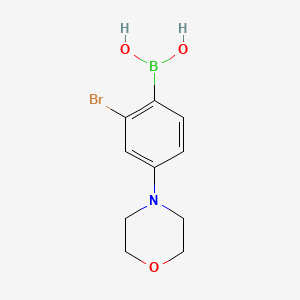
![methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B14093538.png)
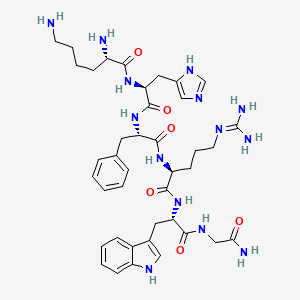
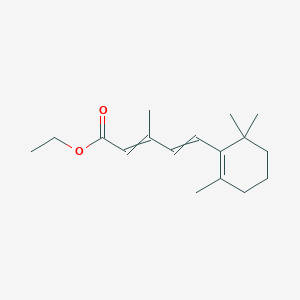
![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14093569.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14093577.png)
![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)
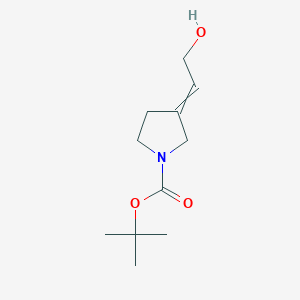
![9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14093596.png)
